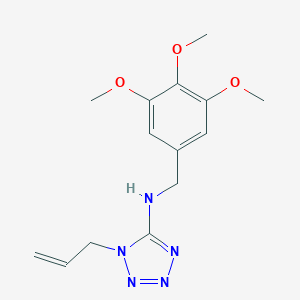![molecular formula C19H21N5O2 B275548 {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B275548.png)
{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine, also known as PTBA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. PTBA has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being explored.
Mécanisme D'action
The exact mechanism of action of {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine is still being explored. However, it has been suggested that {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine may act by inhibiting the activity of certain enzymes, such as matrix metalloproteinases and phosphodiesterases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and inflammation. {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine has also been found to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. Additionally, {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine has been found to have antitumor and antibacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. Additionally, {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine has been found to have a range of biochemical and physiological effects, making it a versatile tool for investigating various cellular processes. However, one limitation of using {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine in lab experiments is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are several future directions for research on {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine. One area of interest is the exploration of its potential as a therapeutic agent for various diseases, such as inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine and its effects on cellular processes. Finally, the development of more efficient and cost-effective synthesis methods for {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine could facilitate its use in future research.
Méthodes De Synthèse
The synthesis of {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine involves several steps, including the reaction of 3-bromobenzyl alcohol with tetrahydrofuran-2-carboxylic acid, and the subsequent reaction of the resulting compound with sodium azide and triphenylphosphine to form the tetrazole ring. The final step involves the reaction of the tetrazole compound with N-(tert-butoxycarbonyl)tetrahydrofuran-2-ylmethylamine to form {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine.
Applications De Recherche Scientifique
{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine has been found to have potential as a therapeutic agent in various scientific research applications. One study found that {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine exhibited anti-inflammatory effects in a mouse model of acute lung injury, suggesting its potential use in treating inflammatory diseases. Another study found that {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine had antitumor effects in a mouse model of colorectal cancer, indicating its potential as an anticancer agent. Additionally, {3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine has been investigated for its potential as an antibacterial agent.
Propriétés
Nom du produit |
{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine |
|---|---|
Formule moléculaire |
C19H21N5O2 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1-(oxolan-2-yl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine |
InChI |
InChI=1S/C19H21N5O2/c1-2-7-16(8-3-1)24-19(21-22-23-24)26-17-9-4-6-15(12-17)13-20-14-18-10-5-11-25-18/h1-4,6-9,12,18,20H,5,10-11,13-14H2 |
Clé InChI |
NKFTVGSCQYQMQA-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
SMILES canonique |
C1CC(OC1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)
![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)
![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)
![3-[(2-Chlorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B275481.png)
![N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine](/img/structure/B275483.png)

![N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275486.png)




